(+)-3-Bromocamphor

Chiral Analysis Enantiopurity Determination Spectroscopy

Chiral synthesis groups risk racemization when functionalizing unhalogenated camphor for sulfonic acid resolving agents. (+)-3-Bromocamphor prevents this: the C-3 bromine directs regioselective sulfonation while preserving stereochemical integrity at the bridgehead. • SmI₂-mediated electrophilic synthon for sterically hindered chiral 1,3-diketone ligands • Direct precursor to enantiopure 3-bromocamphor-8-sulfonic acid-no epimerization • Consistent specific rotation (+130° to +145°, c=2, EtOH) ensures lot-to-lot reliability

Molecular Formula C10H15BrO
Molecular Weight 231.13 g/mol
CAS No. 10293-06-8
Cat. No. B079212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-3-Bromocamphor
CAS10293-06-8
Molecular FormulaC10H15BrO
Molecular Weight231.13 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=O)C2Br)C)C
InChIInChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1
InChIKeyNJQADTYRAYFBJN-MZVBAPTMSA-N
Commercial & Availability
Standard Pack Sizes25 g / 50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-3-Bromocamphor: A Chiral Building Block


(+)-3-Bromocamphor (CAS 10293-06-8) is a chiral, halogenated bicyclic monoterpene derivative, specifically a brominated analog of the natural product (+)-camphor [1]. Its molecular structure is defined by the systematic IUPAC name (1R,3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, with a molecular weight of 231.13 g/mol . This white to off-white crystalline solid exhibits a characteristic camphoraceous odor and demonstrates significant optical activity, with a specific rotation ([α]20/D) reported between +130° and +145° (c = 2, EtOH) . It serves as a versatile chiral building block and precursor in the synthesis of more complex chiral ligands, auxiliaries, and catalysts for asymmetric reactions [2]. The compound is of particular interest for its role in stereoselective transformations and as a starting material for potent chiral resolving agents like 3-bromocamphor-8-sulfonic acid [3].

Why Substitute for (+)-3-Bromocamphor Fails


Substitution of (+)-3-Bromocamphor with generic camphor or alternative halogenated camphor derivatives is not scientifically valid due to starkly divergent chemical, physical, and stereoelectronic properties that directly govern synthetic utility and enantioselectivity. The presence of a single bromine atom at the C-3 position, absent in the parent camphor molecule, fundamentally alters the compound's reactivity profile, enabling it to act as a chiral electrophilic synthon, a precursor for radical chemistry, or a building block for organometallic reagents like SmI2-mediated couplings [1]. Furthermore, the heavy atom effect introduced by bromine, as opposed to chlorine, is crucial for applications where spin-orbit coupling and chiral electron-molecule interactions are of primary importance, as demonstrated in studies of chiral dissociative electron attachment [2]. Finally, in the context of sulfonic acid-derived resolving agents, the specific sulfonation of 3-bromocamphor to yield 8- or 10-sulfonic acids proceeds with unique regioselectivity and avoids racemization, a known pitfall when attempting to functionalize unhalogenated camphor [3].

(+)-3-Bromocamphor Differentiation Evidence


Chiroptical Signature vs. Camphor

(+)-3-Bromocamphor exhibits a specific optical rotation that is over three times larger in magnitude than the parent (+)-camphor molecule when measured under comparable conditions . The introduction of the bromine atom at the C3 position dramatically increases the optical activity, providing a powerful and easily quantifiable marker for confirming enantiopurity and structural identity . This significant difference is a critical quality control parameter that eliminates ambiguity in identity testing compared to the parent compound.

Chiral Analysis Enantiopurity Determination Spectroscopy

Racemization-Free Sulfonation vs. Camphor

A critical advantage of (+)-3-bromocamphor over unmodified (+)-camphor is its ability to undergo sulfonation at the C-9 position without racemization [1]. The sulfonation of camphor itself is known to proceed with a risk of racemization via Wagner-Meerwein rearrangements, leading to a mixture of enantiomeric camphor-9-sulfonic acids [1]. In contrast, the use of (+)-3-endo-bromocamphor as a starting material prevents this undesired pathway, yielding exclusively the single enantiomer of (+)-3-endo-bromocamphor-9-sulfonic acid [1].

Chiral Resolving Agent Synthesis Sulfonation Process Chemistry

Chiral Sensitivity vs. 3-Iodocamphor

In studies of dissociative electron attachment (DEA) by spin-polarized electrons, 3-bromocamphor exhibits a chiral asymmetry that is qualitatively different and quantitatively scales with atomic number (Z) when compared to its 3-iodo analog [1]. The observed asymmetry for 3-bromocamphor is significantly smaller than that for 3-iodocamphor, scaling roughly as Z² [2]. This difference is crucial for experiments designed to investigate the fundamental physics of chiral electron-matter interactions and to probe the role of spin-orbit coupling.

Chiral Recognition Spin-Polarized Electron Transmission Physical Chemistry

(+)-3-Bromocamphor Application Scenarios


Chiral 1,3-Diketones via SmI2 Coupling

This application directly leverages (+)-3-bromocamphor as a unique, chiral electrophilic synthon for the synthesis of hindered chiral 1,3-diketones. As demonstrated by Wei et al. [1], the reaction of (+)-3α-bromocamphor with various acyl chlorides in the presence of samarium diiodide (SmI2) proceeds under mild conditions to yield these valuable ligands. This methodology exploits the specific C-Br bond of the target compound for radical or organometallic coupling, a transformation not feasible with the parent (+)-camphor or other non-halogenated analogs. Procurement is essential for research groups developing new chiral catalysts and ligands for asymmetric transformations, particularly those requiring sterically demanding and conformationally rigid scaffolds.

3-Bromocamphor-Sulfonic Acid Resolving Agents

This scenario is critical for any laboratory requiring a reliable, high-performance chiral resolving agent. The sulfonation of (+)-3-bromocamphor is the established route to produce enantiomerically pure 3-bromocamphor-8-sulfonic acid and 3-bromocamphor-10-sulfonic acid. As highlighted by the evidence of avoiding racemization [2], the use of this specific starting material is mandatory to guarantee the stereochemical integrity of the final product. These sulfonic acids are employed in the industrial-scale resolution of racemic amines and amino acids, as well as in the synthesis of active pharmaceutical ingredients like the ORL-1 antagonist J-113397 . Using a generic or unhalogenated starting material would result in a racemic or impure resolving agent, rendering the resolution process ineffective.

Chiral Electron-Molecule Interaction Studies

This application scenario is for specialized research in physical chemistry and physics. As evidenced by comparative studies of dissociative electron attachment [3], 3-bromocamphor serves as a key probe molecule for investigating the fundamental mechanisms of chiral recognition in electron-matter interactions. Its specific and quantifiable chiral asymmetry, distinct from that of 3-iodocamphor, allows researchers to systematically study the influence of atomic number and spin-orbit coupling on these interactions. Furthermore, its very high specific optical rotation makes it an ideal compound for calibrating polarimeters and for studies in chiroptical spectroscopy. Procurement is driven by the need for a well-characterized, stable chiral molecule with a strong and defined signature in these niche but important fields.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-3-Bromocamphor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.